N-phenyl-2-(2-phenylphenyl)aniline

Description

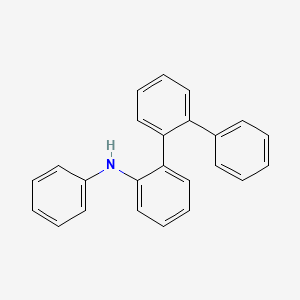

N-Phenyl-2-(2-phenylphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with two phenyl groups at the nitrogen and the ortho position of the aromatic ring. This compound belongs to a class of aromatic amines widely studied for their electronic properties, catalytic applications, and roles in organic synthesis.

Properties

Molecular Formula |

C24H19N |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-phenyl-2-(2-phenylphenyl)aniline |

InChI |

InChI=1S/C24H19N/c1-3-11-19(12-4-1)21-15-7-8-16-22(21)23-17-9-10-18-24(23)25-20-13-5-2-6-14-20/h1-18,25H |

InChI Key |

WJOZUXJBWJTHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(2-phenylphenyl)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2-phenylphenyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-phenyl-2-(2-phenylphenyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic behavior and solubility of triarylamines are highly dependent on substituents. Below is a comparative analysis of N-phenyl-2-(2-phenylphenyl)aniline with similar compounds:

Key Observations :

Biological Activity

N-phenyl-2-(2-phenylphenyl)aniline, also known as 2-[2-(2-phenylphenyl)phenyl]aniline, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex biphenyl structure, comprising a central aniline group attached to two additional phenyl groups. The molecular formula is , with a molecular weight of approximately 321.4 g/mol. This unique arrangement enhances its stability and reactivity, making it suitable for various applications in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain enzymes involved in cell proliferation, which may contribute to its anticancer properties. For instance, it can inhibit the activity of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), both of which are critical in cancer development .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects. In vitro studies have demonstrated its ability to inhibit colon cancer cell proliferation by inducing apoptosis through mitochondrial pathways and reactive oxygen species (ROS) bursts. Additionally, it has been shown to block aberrant activation of the NF-κB/IκB pathway, a major regulator of cancer cell proliferation and survival .

Case Study: N53 Analog

A notable derivative of this compound, referred to as N53, has been studied for its dual inhibitory effects on Topo I and COX-2. In preclinical trials using colon cancer xenograft mouse models, N53 demonstrated a tumor inhibition rate of 53.7%, significantly higher than that of its parent compound. The study also reported improved pharmacokinetic properties for the hydrochloride salt form of N53, indicating enhanced solubility and bioavailability .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit moderate to significant antibacterial and antifungal activities. These findings highlight the potential for developing new therapeutic agents targeting infectious diseases .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits Topo I and COX-2; induces apoptosis in colon cancer cells; blocks NF-κB pathway activation. |

| Antimicrobial | Exhibits moderate antibacterial and antifungal activities; potential for drug development in infections. |

| Mechanism of Action | Modulates enzyme activity related to cell proliferation; interacts with specific molecular targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.